

The Genesis and Advancement of Quinoxaline Sulfonyl Chlorides: A Technical Guide

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Compound of Interest

Compound Name: *Quinoxaline-5-sulfonyl chloride*

Cat. No.: B122766

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has been a cornerstone in medicinal chemistry for over a century.^[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.^[2] Among the vast landscape of quinoxaline chemistry, quinoxaline sulfonyl chlorides have emerged as pivotal intermediates in the synthesis of a multitude of biologically active sulfonamides. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of quinoxaline sulfonyl chlorides, with a focus on their role in drug development.

Historical Perspective

The journey of quinoxaline chemistry began in 1884 with the first synthesis of a quinoxaline derivative by Korner and Hinsberg through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.^[1] This foundational reaction paved the way for the exploration of a vast chemical space. While a definitive date for the first synthesis of a quinoxaline sulfonyl chloride is not prominently documented, the development of synthetic methodologies for heterocyclic sulfonyl chlorides throughout the 20th century suggests their emergence as key synthetic precursors. The primary method for their synthesis, the chlorosulfonation of a quinoxaline core, became a standard procedure for introducing the reactive sulfonyl chloride moiety, enabling the facile generation of diverse sulfonamide libraries for biological screening.

Synthesis of Quinoxaline Sulfonyl Chlorides

The most prevalent method for the synthesis of quinoxaline sulfonyl chlorides is the direct chlorosulfonation of a pre-existing quinoxaline derivative using chlorosulfonic acid. This electrophilic aromatic substitution reaction is typically straightforward and provides the desired sulfonyl chloride in good yields.

General Experimental Protocol: Chlorosulfonation of Quinoxaline Derivatives

Materials:

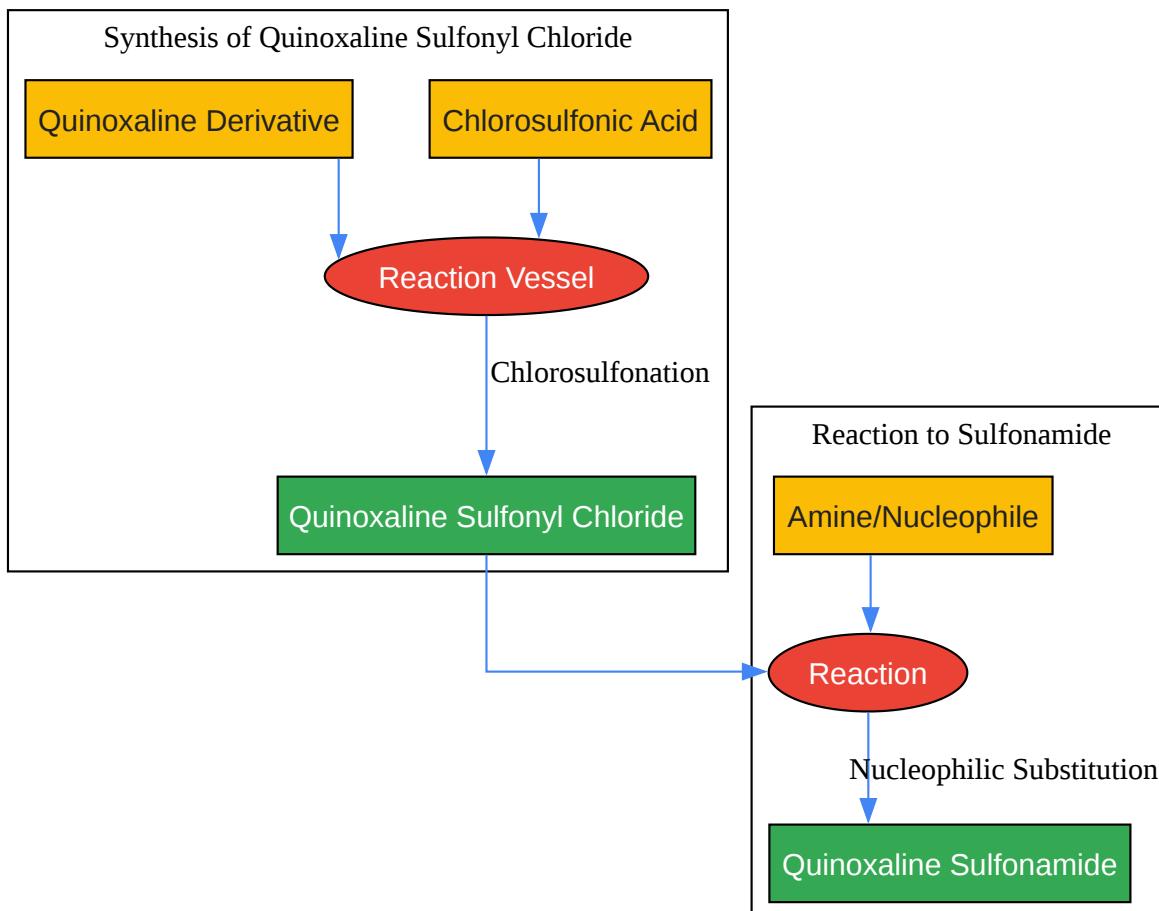
- Substituted quinoxaline
- Chlorosulfonic acid (ClSO_3H)
- Anhydrous solvent (e.g., chloroform, dichloromethane, or neat)
- Ice bath
- Stirring apparatus
- Apparatus for quenching and extraction (e.g., beaker with ice water, separatory funnel)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

- The substituted quinoxaline is dissolved or suspended in an appropriate anhydrous solvent or used neat in a reaction vessel equipped with a stirring mechanism.
- The reaction vessel is cooled in an ice bath to 0-5 °C.
- Chlorosulfonic acid is added dropwise to the cooled and stirred solution/suspension. The amount of chlorosulfonic acid is typically in molar excess.

- After the addition is complete, the reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures depending on the substrate) for a period of time (typically 1 to 4 hours), monitored by thin-layer chromatography (TLC).^[3]
- Upon completion, the reaction mixture is carefully poured onto crushed ice or ice-water to quench the excess chlorosulfonic acid.
- The precipitated solid, the quinoxaline sulfonyl chloride, is collected by filtration.
- The solid is washed with cold water to remove any remaining acid.
- The crude product can be purified by recrystallization from a suitable solvent if necessary.

Below is a logical workflow for the synthesis and subsequent reaction of quinoxaline sulfonyl chlorides:

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Workflow for Quinoxaline Sulfonamide Synthesis

Quantitative Data on Synthesis

The yields of quinoxaline sulfonyl chloride synthesis can vary depending on the specific quinoxaline substrate and reaction conditions. Below is a table summarizing some reported yields.

Starting Quinoxaline Derivative	Reaction Conditions	Yield of Sulfonyl Chloride	Reference
2,3-Diphenylquinoxaline	Chlorosulfonic acid, room temperature	76%	[2]
2-(4-Methoxyphenyl)quinoxaline	Chlorosulfonic acid	85%	[2]
2,3-Quinoxalinedione	Chlorosulfonic acid, microwave	88%	[2]

Physicochemical Properties

Quinoxaline sulfonyl chlorides are typically crystalline solids. Their reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, making them susceptible to nucleophilic attack.

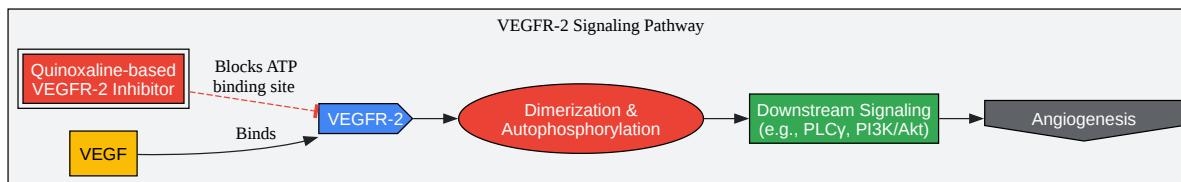
Property	Value	Reference
Quinoxaline-6-sulfonyl chloride		
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂ S	[4]
Molecular Weight	228.66 g/mol	[4]
Quinoxaline-5-sulfonyl chloride		
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂ S	[5]
Molecular Weight	228.66 g/mol	[5]

Applications in Drug Development

Quinoxaline sulfonyl chlorides are invaluable precursors for the synthesis of quinoxaline sulfonamides, a class of compounds with significant therapeutic potential. These sulfonamides have been investigated for their activity against various diseases, most notably cancer and microbial infections.

As Anticancer Agents: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.^{[6][7]} Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.^[8] Several quinoxaline derivatives have been identified as potent VEGFR-2 inhibitors.^[9]



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VEGFR-2 Signaling Pathway Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against VEGFR-2 kinase.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- ATP
- Substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1)
- Test compounds (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

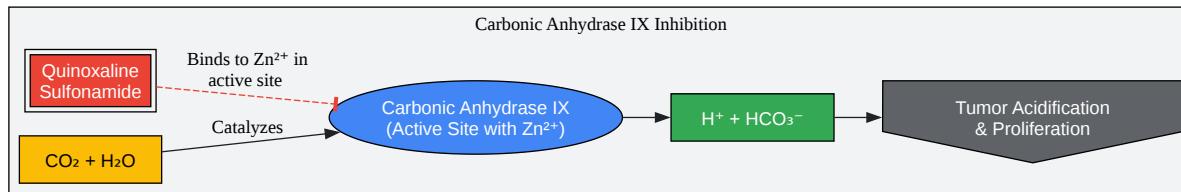
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a microplate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound solution.
- Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate.
- Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and measure the kinase activity using a suitable detection method. The amount of ADP produced is proportional to the kinase activity.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[\[10\]](#)

As Anticancer Agents: Targeting Carbonic Anhydrase IX

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of hypoxic tumors.[\[11\]](#)[\[12\]](#) It plays a crucial role in regulating pH in the tumor microenvironment, promoting tumor cell survival and proliferation.[\[11\]](#) Sulfonamides are a well-known class of CA inhibitors, and quinoxaline sulfonamides have been investigated for their potential to selectively target CA IX.[\[13\]](#)



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Mechanism of Carbonic Anhydrase IX Inhibition

This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity.

Materials:

- Purified human carbonic anhydrase isoenzymes (e.g., CA I, II, IX)
- Buffer (e.g., Tris-HCl)
- Substrate (e.g., 4-nitrophenyl acetate)
- Test compounds (dissolved in DMSO)
- Spectrophotometer or microplate reader

Procedure:

- Prepare serial dilutions of the test compounds.
- In a cuvette or microplate well, add the buffer and the carbonic anhydrase enzyme solution.
- Add the test compound solution and incubate for a short period to allow for binding.
- Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

- Monitor the hydrolysis of the substrate to 4-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
- The rate of the reaction is proportional to the enzyme activity.
- Calculate the percent inhibition for each compound concentration and determine the IC_{50} or K_i value.[\[14\]](#)[\[15\]](#)

Conclusion

Quinoxaline sulfonyl chlorides have solidified their position as indispensable building blocks in the synthesis of medicinally relevant quinoxaline sulfonamides. From their historical roots in the broader field of quinoxaline chemistry to their current applications in the development of targeted cancer therapies, these reactive intermediates continue to fuel innovation in drug discovery. The synthetic accessibility of quinoxaline sulfonyl chlorides, coupled with the diverse biological activities of their derivatives, ensures their continued importance for researchers and scientists in the ongoing quest for novel and effective therapeutic agents.

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